molecular formula C8H11N3O B13081501 6-(aminomethyl)-N-methylpyridine-2-carboxamide

6-(aminomethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B13081501
M. Wt: 165.19 g/mol
InChI Key: KBDFIVCMGSSVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(aminomethyl)-N-methylpyridine-2-carboxamide is an organic compound with a pyridine ring substituted with an aminomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-(aminomethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(aminomethyl)-N-methylpyridine-2-carboxamide is unique due to the presence of both the aminomethyl and carboxamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-(aminomethyl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,5,9H2,1H3,(H,10,12)

InChI Key

KBDFIVCMGSSVFJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.